3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride
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Overview
Description
3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This compound is particularly interesting due to the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to an azetidine ring. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Attachment of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl halide and a suitable catalyst.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a ring-closing reaction, often involving the cyclization of an appropriate precursor containing a nitrogen atom.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing a nitro group to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocycles and natural product analogs.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive azetidine ring.
Mechanism of Action
The mechanism of action of 3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-Chlorophenyl)cyclopropyl]azetidine;hydrochloride
- 3-[1-(4-Fluorophenyl)cyclopropyl]azetidine;hydrochloride
- 3-[1-(4-Methylphenyl)cyclopropyl]azetidine;hydrochloride
Uniqueness
3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity for certain molecular targets compared to its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
3-[1-(4-bromophenyl)cyclopropyl]azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN.ClH/c13-11-3-1-9(2-4-11)12(5-6-12)10-7-14-8-10;/h1-4,10,14H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUNTAULTKPGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2CNC2)C3=CC=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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